molecular formula C24H40O4 B131350 Hyodeoxycholic acid CAS No. 83-49-8

Hyodeoxycholic acid

カタログ番号: B131350
CAS番号: 83-49-8
分子量: 392.6 g/mol
InChIキー: DGABKXLVXPYZII-JFSJFAPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hyodeoxycholic acid (HDCA; 3α,6α-dihydroxy-5β-cholan-24-oic acid) is a secondary bile acid naturally found in hog bile and synthesized by gut microbiota . It plays critical roles in lipid metabolism, cholesterol homeostasis, and hepatic protection. HDCA has emerged as a therapeutic candidate for metabolic and cholestatic liver diseases due to its unique structural features and receptor-mediated activities, including agonism of Liver X Receptor (LXR) and modulation of Farnesoid X Receptor (FXR) signaling .

準備方法

Hyodeoxycholic acid can be prepared through several methods. One common method involves the saponification of pig bile, followed by purification using column chromatography. The optimal resin for this process is CG1 1M macroporous resin. The sample is loaded at a volume flow of 3 BV h–1 to adsorb 5 BV, washed with 40% ethanol, and eluted with 45% ethanol and 60% ethanol, respectively. This results in high-purity this compound . Another method involves adding strong base and water to raw materials, followed by saponification .

化学反応の分析

Hyodeoxycholic acid undergoes various chemical reactions, including glucuronidation in the human liver and kidneys. This process occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides. This suggests an important pathway for the elimination of toxic and cholestatic bile acids

類似化合物との比較

Structural and Functional Comparison with Analogues

Structural Features

HDCA differs from other bile acids in hydroxylation patterns and stereochemistry:

Bile Acid Hydroxyl Group Positions Key Structural Distinctions
Hyodeoxycholic acid 3α, 6α Unique 6α-OH group; hydrophilic properties
Chenodeoxycholic acid 3α, 7α 7α-OH promotes cholesterol solubilization
Deoxycholic acid 3α, 12α 12α-OH enhances detergent properties
Ursodeoxycholic acid 3α, 7β 7β-OH configuration reduces cytotoxicity
Cholic acid 3α, 7α, 12α Trihydroxylated structure; strongly amphipathic
Hyocholic acid 3α, 6α, 7α Trihydroxylated; higher polarity than HDCA

Functional and Metabolic Differences

Cholesterol Metabolism

  • HDCA reduces LDL-cholesterol and stimulates hepatic cholesterol biosynthesis, contrasting with chenodeoxycholic acid, which suppresses synthesis via FXR .
  • Unlike ursodeoxycholic acid (UDCA), HDCA prevents cholesterol gallstone formation by inhibiting cholesterol crystal nucleation, despite increasing biliary cholesterol saturation .

Receptor Interactions

  • HDCA derivatives act as dual agonists for LXRα and G-protein-coupled bile acid receptor (TGR5), enhancing HDL functionality and anti-atherosclerotic effects .
  • Hyocholic acid (HCA) activates TGR5 and FXR to improve glucose homeostasis, a mechanism less pronounced in HDCA .

Key Research Findings

Anti-Fibrotic and Hepatic Effects

Microbial Interactions

Gut microbes convert muricholic acid and HCA into HDCA via strain HDCA-1, highlighting its unique metabolic interplay compared to chenodeoxycholic or lithocholic acids .

Clinical and Preclinical Data

Parameter HDCA Chenodeoxycholic Acid Ursodeoxycholic Acid
Gallstone Prevention 80–100% efficacy in animals Ineffective in lithogenic diets 50–60% efficacy
Cholesterol Impact ↓ LDL, ↑ fecal cholesterol Suppresses hepatic synthesis Neutral or mild reduction
Receptor Targets LXRα, TGR5, FXR FXR (primary) FXR, TGR5 (weak)
Clinical Stage Phase 1 completed (AHRO-001) Approved for gallstones Approved for PBC, cholestasis

Contradictions and Unresolved Mechanisms

  • HDCA increases biliary cholesterol saturation yet prevents gallstones, suggesting its anti-lithogenic effect relies on crystal nucleation inhibition rather than cholesterol concentration .
  • While HDCA stimulates hepatic HMG-CoA reductase (cholesterol synthesis), it paradoxically lowers serum cholesterol, indicating tissue-specific regulatory pathways .

Q & A

Basic Research Questions

Q. What molecular targets and signaling pathways are primarily associated with hyodeoxycholic acid in metabolic research?

HDCA interacts with TGR5 (GPCR19) , acting as an agonist with an EC50 of 31.6 µM in CHO cells, and modulates farnesoid X receptor (FXR) activity, influencing bile acid homeostasis and lipid metabolism . To validate receptor interactions, researchers employ reporter gene assays, siRNA knockdown models, and gene expression profiling (e.g., qPCR for downstream targets like Abca1 and Apoe). Competitive binding assays using radiolabeled ligands further confirm specificity .

Q. How does HDCA influence cholesterol efflux in experimental models?

HDCA enhances cholesterol efflux by upregulating genes such as Abca1 and Abcg1 in macrophage models (e.g., RAW 264.7 cells) at concentrations of 50–100 µM . Methodologically, this involves incubating cells with fluorescently labeled cholesterol (e.g., BODIPY-cholesterol) and quantifying efflux via fluorescence microscopy or liquid scintillation counting. Parallel measurements of bile acid receptor activation (e.g., cAMP assays for TGR5) help link mechanistic pathways to phenotypic outcomes .

Q. What in vitro models are optimal for studying HDCA’s hepatoprotective effects?

Primary hepatocytes (e.g., L02 cells) and steatosis-induced hepatocyte models are widely used. For example, HDCA reduces lipid accumulation in palmitate-induced L02 cells by modulating PPARα nuclear-cytoplasmic shuttling via RAN protein binding . Researchers quantify triglyceride content using colorimetric assays (e.g., Oil Red O staining) and validate pathways through immunoblotting for PPARα or FXR .

Advanced Research Questions

Q. How can contradictory findings on HDCA’s role in hepatic steatosis be resolved?

Discrepancies arise from variations in model systems (e.g., murine vs. human hepatocytes) and dosage regimes . For instance, HDCA reduces hepatic lipid content in LDLR<sup>−/−</sup> mice fed a high-fat diet but may show limited efficacy in human cell lines due to species-specific receptor affinities . Researchers should standardize experimental conditions (e.g., bile acid pool composition, diet formulations) and employ multi-omics approaches (transcriptomics, metabolomics) to identify confounding variables .

Q. What methodological considerations are critical for studying HDCA’s interaction with bile acid receptors?

  • Receptor localization : Use immunofluorescence to confirm nuclear (FXR) vs. membrane (TGR5) localization.
  • Co-factor requirements : Assess UDP-glucuronic acid dependency for glucuronidation using UGT isoform-specific inhibitors (e.g., nilotinib for UGT1A3) .
  • Tissue specificity : Compare HDCA metabolism in liver, kidney, and intestinal microsomes via HPLC-MS to quantify glucuronide positional isomers (6-OH vs. 24-COOH glucuronidation) .

Q. How can HDCA’s therapeutic potential for NAFLD be optimized through structural modification?

Structural analogs with improved stability or receptor selectivity are synthesized via stereoselective C-H functionalization or photoinduced decarboxylative allylation . For example, replacing the 6α-hydroxy group with a fluorine atom enhances metabolic stability. Researchers validate analogs using:

  • Pharmacokinetic profiling : Plasma half-life (t½) and tissue distribution in rodent models.
  • Receptor affinity assays : Competitive binding against radiolabeled TGR5/FXR ligands .

Q. Methodological Challenges & Solutions

Q. What experimental designs address HDCA’s instability in aqueous solutions?

HDCA degrades in neutral/basic pH due to deprotonation of the 24-COOH group. To mitigate this:

  • Use acidic buffers (pH 4–6) for in vitro studies.
  • Employ encapsulation techniques (e.g., liposomes) for in vivo delivery .
  • Monitor degradation via LC-MS/MS, tracking characteristic fragments (m/z 391 → 345) .

Q. How do researchers validate HDCA’s role in gut-liver axis communication?

  • Gnotobiotic mouse models : Colonize germ-free mice with HDCA-metabolizing bacteria (e.g., Clostridium scindens) and measure serum HDCA levels via LC-MS.
  • Intestinal organoids : Expose to HDCA and quantify FGF19 secretion (a bile acid-responsive enterokine) using ELISA .

Q. Data Interpretation & Reproducibility

Q. Why do HDCA’s effects on cholesterol absorption vary across studies?

Variability stems from differences in intestinal bile acid composition and dietary cholesterol content . Standardize protocols by:

  • Using isotopic tracers (e.g., <sup>14</sup>C-cholesterol) to measure absorption efficiency.
  • Controlling for endogenous bile acid pools via bile duct cannulation in rodent models .

Q. What statistical approaches resolve heterogeneity in HDCA transcriptomic data?

Apply weighted gene co-expression network analysis (WGCNA) to cluster HDCA-responsive genes. For example, in NAFLD models, prioritize modules enriched in lipid metabolism (e.g., Srebf1, Cyp7a1) and validate using pathway enrichment tools (DAVID, KEGG) .

特性

CAS番号

83-49-8

分子式

C24H40O4

分子量

392.6 g/mol

IUPAC名

4-[(10R,13R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24-/m1/s1

InChIキー

DGABKXLVXPYZII-JFSJFAPISA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

異性体SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC(C4[C@@]3(CCC(C4)O)C)O)C

正規SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

外観

Assay:≥95%A crystalline solid

melting_point

198.5°C

Key on ui other cas no.

668-49-5
83-49-8

物理的記述

Solid

ピクトグラム

Irritant

関連するCAS

10421-49-5 (hydrochloride salt)

溶解性

0.0598 mg/mL

同義語

(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid;  3α,6α-Dihydroxy-5β-cholan-24-oate;  3α,6α-Dihydroxy-5β-cholan-24-oic Acid;  6α-Hydroxylithocholic Acid;  7-Deoxyhyocholic Acid;  Hyodeoxycholic Acid;  Hyodesoxycholic Acid;  Iodeoxycholic Acid;  NSC 60672; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,4,6,7,8-Hexachlorodibenzofuran
Hyodeoxycholic acid
1,3,4,6,7,8-Hexachlorodibenzofuran
Hyodeoxycholic acid
1,3,4,6,7,8-Hexachlorodibenzofuran
Hyodeoxycholic acid
1,3,4,6,7,8-Hexachlorodibenzofuran
Hyodeoxycholic acid
1,3,4,6,7,8-Hexachlorodibenzofuran
Hyodeoxycholic acid
1,3,4,6,7,8-Hexachlorodibenzofuran
Hyodeoxycholic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。